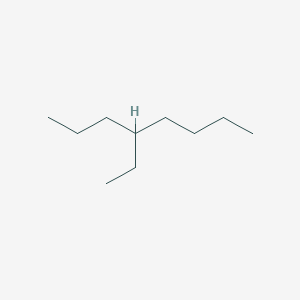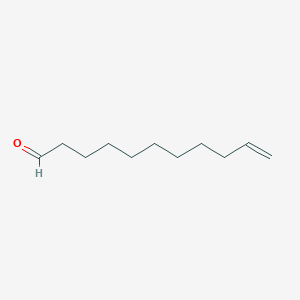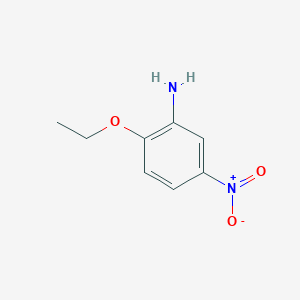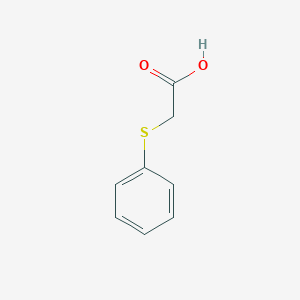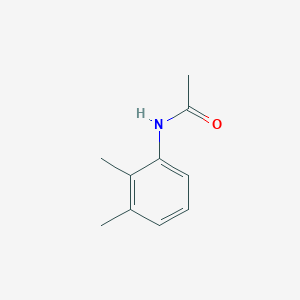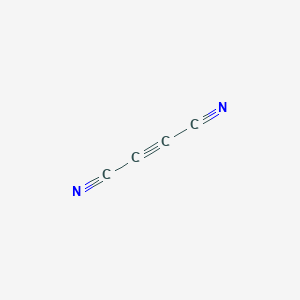
Dicyanoacetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyanoacetylene, also known as carbon subnitride, is a highly reactive and toxic chemical compound with the molecular formula C4N2. It is a linear molecule composed of two carbon atoms and two nitrogen atoms, with two cyano groups (-CN) attached to each carbon atom. This compound is a colorless gas with a pungent odor and is highly flammable. It is used in various scientific research applications due to its unique properties and reactivity.
作用機序
Dicyanoacetylene is a highly reactive molecule that readily undergoes chemical reactions with other molecules. It can act as a strong oxidizing agent, reacting with reducing agents to produce highly reactive intermediates. This compound can also react with other molecules to form complex organic compounds.
Biochemical and Physiological Effects:
This compound is highly toxic and can cause severe respiratory and neurological effects. It can also cause skin irritation and burns upon contact. Due to its toxicity, it is not used in any pharmaceutical or medical applications.
実験室実験の利点と制限
Dicyanoacetylene has several advantages for use in laboratory experiments. It is highly reactive and can be used to create new materials with unique properties. However, due to its explosive nature and toxicity, it requires careful handling and safety precautions.
将来の方向性
There are several future directions for research involving dicyanoacetylene. One direction is the study of its reactivity with other molecules to create new materials with unique properties. Another direction is the study of its role in the formation of complex organic molecules in interstellar space. Additionally, research could focus on developing safer and more efficient methods for synthesizing and handling this compound.
合成法
Dicyanoacetylene can be synthesized in several ways, including the reaction of acetylene with cyanogen, the reaction of acetylene with nitrogen tetroxide, or the reaction of acetylene with silver cyanide. These reactions are highly exothermic and require careful handling due to the explosive nature of this compound.
科学的研究の応用
Dicyanoacetylene has been used in various scientific research applications due to its unique properties and reactivity. It is commonly used in the field of astrochemistry to simulate the conditions of interstellar space and study the formation of complex organic molecules. This compound has also been used in the field of materials science to create new materials with unique electronic and optical properties.
特性
| 1071-98-3 | |
分子式 |
C4N2 |
分子量 |
76.06 g/mol |
IUPAC名 |
but-2-ynedinitrile |
InChI |
InChI=1S/C4N2/c5-3-1-2-4-6 |
InChIキー |
ZEHZNAXXOOYTJM-UHFFFAOYSA-N |
SMILES |
C(#CC#N)C#N |
正規SMILES |
C(#CC#N)C#N |
melting_point |
20.5 °C |
| 1071-98-3 | |
同義語 |
but-2-ynedinitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


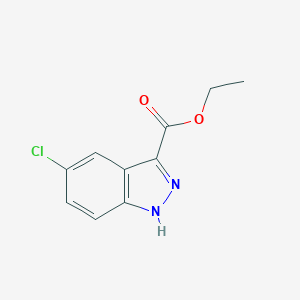
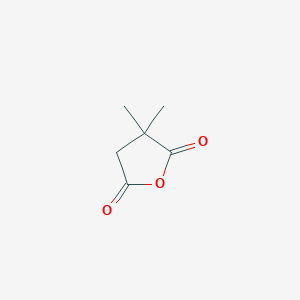
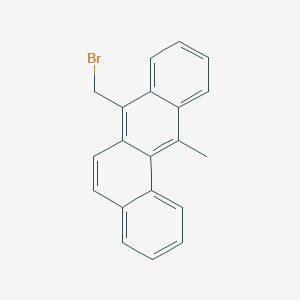
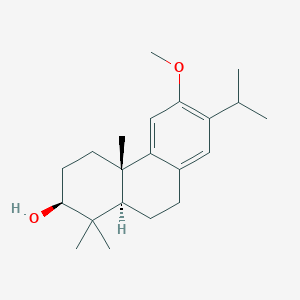
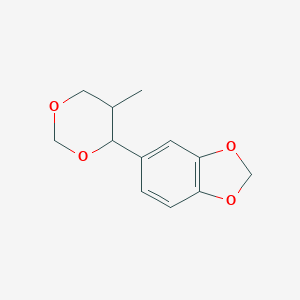
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
